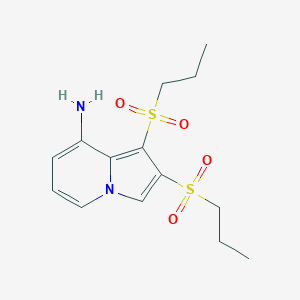
1,2-Bis(propylsulfonyl)indolizin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(propylsulfonyl)indolizin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the indolizine family, which is known for its diverse applications in medicinal and materials chemistry. The compound’s structure features a fused pyrrole and pyridine ring system, with propylsulfonyl groups attached at the 1 and 2 positions and an amine group at the 8 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(propylsulfonyl)indolizin-8-amine typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized using classical methodologies such as the Scholtz or Chichibabin reactions.
Introduction of Propylsulfonyl Groups: The propylsulfonyl groups are introduced through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(propylsulfonyl)indolizin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amine and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted indolizines, sulfonamides, and amine derivatives .
Aplicaciones Científicas De Investigación
1,2-Bis(propylsulfonyl)indolizin-8-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2-Bis(propylsulfonyl)indolizin-8-amine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Indolizine: The parent compound of the indolizine family, known for its basic structure and reactivity.
1,2-Bis(methylsulfonyl)indolizin-8-amine: Similar in structure but with methylsulfonyl groups instead of propylsulfonyl groups.
1,2-Bis(ethylsulfonyl)indolizin-8-amine: Contains ethylsulfonyl groups, offering different reactivity and properties.
Uniqueness
1,2-Bis(propylsulfonyl)indolizin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of propylsulfonyl groups enhances its solubility and reactivity compared to its methyl and ethyl analogs .
Propiedades
Fórmula molecular |
C14H20N2O4S2 |
|---|---|
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
1,2-bis(propylsulfonyl)indolizin-8-amine |
InChI |
InChI=1S/C14H20N2O4S2/c1-3-8-21(17,18)12-10-16-7-5-6-11(15)13(16)14(12)22(19,20)9-4-2/h5-7,10H,3-4,8-9,15H2,1-2H3 |
Clave InChI |
CNQUKOJNLRDQBY-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)C1=CN2C=CC=C(C2=C1S(=O)(=O)CCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


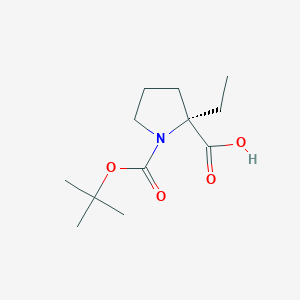
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
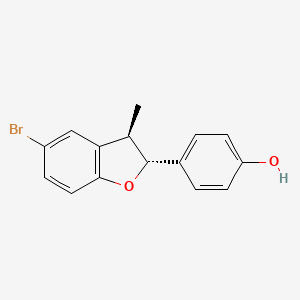
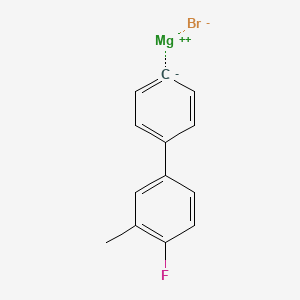

![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
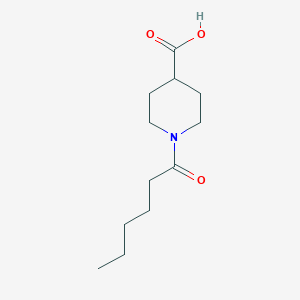
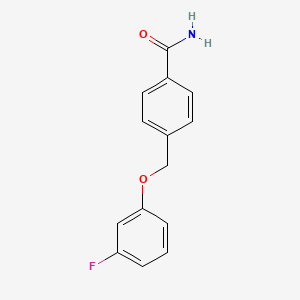
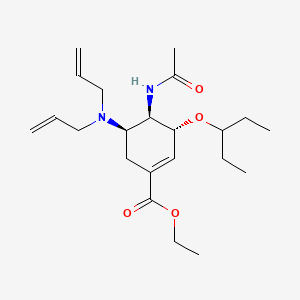

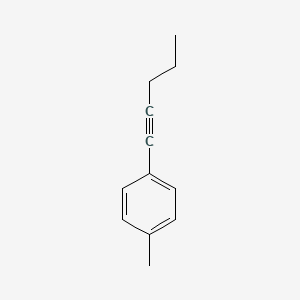
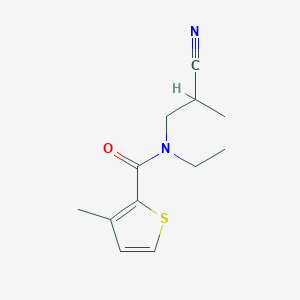
![N-(butan-2-yl)-2-[(cyanomethyl)sulfanyl]benzamide](/img/structure/B14894112.png)
![5-Chlorobenzo[i]phenanthridine](/img/structure/B14894113.png)
